molecular formula C15H11Cl3N2O2 B11705785 N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B11705785
M. Wt: 357.6 g/mol
InChI Key: XNICGUJUQQRDQK-UFWORHAWSA-N
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Description

N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of chlorophenyl and dichlorophenoxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chlorobenzaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,3-dichlorophenoxy)acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)propanohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)butanohydrazide

Uniqueness

N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to its specific combination of chlorophenyl and dichlorophenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C15H11Cl3N2O2

Molecular Weight

357.6 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H11Cl3N2O2/c16-11-5-6-14(13(18)7-11)22-9-15(21)20-19-8-10-3-1-2-4-12(10)17/h1-8H,9H2,(H,20,21)/b19-8+

InChI Key

XNICGUJUQQRDQK-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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